(R)-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic Acid
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Overview
Description
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid is an organic compound that features both carboxyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a sulfonylating agent. One common method includes the use of carboxylic acids, a reductant, a sulfur dioxide surrogate, and an electrophilic fluorination reagent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for instance, have been employed to achieve sustainable synthesis of various organic compounds . These methods allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The carboxyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfamoyl chloride for sulfonamidation and sulfonation , and various oxidizing agents for oxidation reactions. Reaction conditions often involve the use of photocatalysts and controlled light exposure to activate the desired transformations.
Major Products Formed
The major products formed from these reactions include alkyl sulfonates, sulfonamides, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The carboxyl and sulfonyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)butanoic acid
- ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)pentanoic acid
Uniqueness
What sets ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid apart from similar compounds is its specific combination of carboxyl and sulfonyl groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C7H11NO8S |
---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
(2R)-2-(carboxymethylamino)-3-(carboxymethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C7H11NO8S/c9-5(10)1-8-4(7(13)14)2-17(15,16)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
SQTBLRKDHYWCPK-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NCC(=O)O)S(=O)(=O)CC(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(=O)O)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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